molecular formula C16H13NO6 B2512522 2-(1,3-Benzodioxol-5-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1212406-35-3

2-(1,3-Benzodioxol-5-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B2512522
CAS No.: 1212406-35-3
M. Wt: 315.281
InChI Key: SLPZEBLBIJOIBQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C16H13NO6 and its molecular weight is 315.281. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the synthesis of esterification products, such as methyl esters of 5-aryl-7a-hydroxy-7-methoxy-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acids. This synthesis includes unexpected cleavage products of the 3a,6-oxo bridge of the cyclic form, confirmed by X-ray structural analysis (Nadirova et al., 2019).

Chemical Reactions and Tautomerism

  • This compound is also studied in the context of ring-chain tautomerism, especially in reactions with 5-substituted furfurylamines and anhydrides of α,β-unsaturated carboxylic acids. The reactions involve acylation and stereospecific, spontaneous intramolecular Diels–Alder reactions, leading to various cyclic and open forms (Zubkov et al., 2016).

Biological Activity

  • The compound is a precursor in the synthesis of various derivatives with potential biological activities. For instance, 1,3-benzodioxol-5-amine derivatives have been synthesized and tested for antibacterial activity, showing moderate inhibitory effects (Aziz‐ur‐Rehman et al., 2015).
  • Another study focused on the synthesis of a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as inhibitors of the endo-beta-glucuronidase heparanase, showing potent inhibitory activity and anti-angiogenic effects (Courtney et al., 2004).

Applications in Material Science

  • A derivative of 1,3-benzodioxole, specifically 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, has been synthesized and characterized as a photochemically masked one-component type II photoinitiator for free radical polymerization, demonstrating its utility in material science applications (Kumbaraci et al., 2012).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-14-13-12(15(19)20)10-3-4-16(13,23-10)6-17(14)8-1-2-9-11(5-8)22-7-21-9/h1-5,10,12-13H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPZEBLBIJOIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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